molecular formula C21H28N4O3S B12710230 1H-Indole-5-sulfonamide, 3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-N,N,1-trimethyl- CAS No. 134828-34-5

1H-Indole-5-sulfonamide, 3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-N,N,1-trimethyl-

Cat. No.: B12710230
CAS No.: 134828-34-5
M. Wt: 416.5 g/mol
InChI Key: QQLPYXHYJADDCX-UHFFFAOYSA-N
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Description

1H-Indole-5-sulfonamide, 3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1³⁷)dec-2-yl)-N,N,1-trimethyl- (hereafter referred to as the target compound) is a sulfonamide derivative characterized by a tricyclic diazatricyclo core fused to an indole scaffold. Its molecular formula is C₂₀H₂₆N₄O₃S, with a molar mass of 402.56 g/mol . Notably, acute toxicity studies in mice revealed a lowest lethal dose (LDLo) of 3500 mg/kg, indicating moderate toxicity under tested conditions .

The compound’s sulfonamide group and methyl substituents on the indole nitrogen (N,N,1-trimethyl) suggest enhanced metabolic stability and lipophilicity compared to non-methylated analogs. These features are common in pharmacologically active sulfonamides, which often target enzymes or receptors requiring hydrophobic interactions .

Properties

CAS No.

134828-34-5

Molecular Formula

C21H28N4O3S

Molecular Weight

416.5 g/mol

IUPAC Name

3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)-N,N,1-trimethylindole-5-sulfonamide

InChI

InChI=1S/C21H28N4O3S/c1-20-10-24-12-21(2,19(20)26)13-25(11-20)18(24)16-9-23(5)17-7-6-14(8-15(16)17)29(27,28)22(3)4/h6-9,18H,10-13H2,1-5H3

InChI Key

QQLPYXHYJADDCX-UHFFFAOYSA-N

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=CN(C5=C4C=C(C=C5)S(=O)(=O)N(C)C)C)C

Origin of Product

United States

Preparation Methods

Sulfonylation of Indole

The key step involves the sulfonylation of the indole at the 5-position using chlorosulfonic acid or sulfonyl chlorides. For example, in the synthesis of indoline-5-sulfonamides, 1-acetylindoline is treated with chlorosulfuric acid to yield the corresponding 5-sulfochloride intermediate, which is then reacted with ammonia or amines to form the sulfonamide group with high yields (81-89%).

N-Alkylation and N-Acylation

Subsequent N-alkylation or N-acylation of the sulfonamide nitrogen is performed to introduce methyl or diethyl groups. This is typically achieved by reacting the sulfonamide intermediate with alkyl halides (e.g., benzyl bromide) or acyl chlorides in the presence of bases such as potassium carbonate or pyridine, often in solvents like acetonitrile or chloroform.

Representative Preparation Method (Based on Related Compounds)

Step Reagents/Conditions Description Yield (%)
1 1-Acetylindoline + Chlorosulfuric acid Formation of 1-acetylindoline-5-sulfochloride 81
2 Sulfochloride + Ammonia in THF Formation of 1-acetylindoline-5-sulfonamide 89
3 Hydrolysis with HCl Removal of acetyl protecting group to yield indoline-5-sulfonamide 81
4 Indoline-5-sulfonamide + Acyl chlorides + Pyridine N-acylation to form 1-acylindoline-5-sulfonamides 50-79
5 Indoline-5-sulfonamide + Benzyl bromide + K2CO3 N-alkylation to form 1-benzyl-5-sulfonamide Not specified

This sequence illustrates the preparation of sulfonamide derivatives structurally related to the target compound.

Industrial Scale Preparation Notes

Patent literature describes large-scale preparation of related indole-5-sulfonamide derivatives involving:

  • Reaction of 3-(2-aminoethyl)-N-methyl-1H-indole-5-sulfonyl methane intermediates with methyl alcohol, sodium hydrogencarbonate, and other reagents under controlled pH and temperature conditions.
  • Use of activated carbon for purification and crystallization steps at low temperatures to achieve high purity (HPLC > 99%).

These methods emphasize process optimization for yield, purity, and scalability.

Analytical and Characterization Techniques

Throughout the preparation, compounds are characterized by:

  • Nuclear Magnetic Resonance (1H NMR, 13C NMR)
  • Infrared Spectroscopy (IR)
  • High-Resolution Mass Spectrometry (HRMS)
  • Thin-Layer Chromatography (TLC) for reaction monitoring
  • High-Performance Liquid Chromatography (HPLC) for purity assessment

These techniques confirm the structure and purity of intermediates and final products.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents Yield Range Notes
Sulfonylation of Indole Chlorosulfuric acid treatment 1-Acetylindoline, chlorosulfuric acid ~81% Forms sulfochloride intermediate
Sulfonamide Formation Reaction with ammonia or amines Sulfochloride intermediate, NH3 ~89% High-yield sulfonamide formation
N-Alkylation / N-Acylation Alkyl halides or acyl chlorides + base Benzyl bromide, acyl chlorides, K2CO3, pyridine 50-79% Modifies sulfonamide nitrogen
Tricyclic Amine Attachment Coupling via nucleophilic substitution Tricyclic diazatricyclodecane derivative Not specified Requires separate synthesis of tricyclic amine
Industrial Scale Synthesis Multi-step with purification Methyl alcohol, sodium hydrogencarbonate, activated carbon High purity (>99%) Optimized for scale and purity

Chemical Reactions Analysis

Alkylation Reactions

Alkylation of the sulfonamide nitrogen is a common modification to enhance the biological activity of these compounds. For example, methyl iodide or ethyl bromide can be used to alkylate the sulfonamide group in the presence of a base like potassium hydroxide (KOH) in acetonitrile .

Acylation Reactions

Acylation reactions can introduce additional functional groups to the indole ring, potentially altering the compound's biological activity. Formyl groups, for instance, can be introduced using formic acid or formic acid derivatives.

Tubulin Polymerization Inhibition

Some indole-5-sulfonamide derivatives have been shown to inhibit tubulin polymerization, leading to antiproliferative effects against cancer cells. These compounds bind to the colchicine site on tubulin, causing mitotic arrest and apoptosis .

Table 1: Examples of Indole-5-sulfonamide Derivatives and Their Biological Activities

Compound NameMolecular FormulaBiological Activity
2-(Hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide-Inhibitor of carbonic anhydrases
N,N-Diethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indole-5-sulfonamide-Anticancer activity
(3Z)-N,N-Dimethyl-2-Oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-2,3-dihydro-1H-indole-5-sulfonamideC19H21N3O3SPotential therapeutic applications

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1H-Indole-5-sulfonamide derivatives as anticancer agents. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival.

  • Mechanism of Action : It has been reported that this compound may inhibit specific kinases involved in cell cycle regulation. For instance, it acts as an inhibitor of Aurora kinase B, which is crucial for proper mitosis and has been implicated in several types of cancer .

Anti-inflammatory Properties

The indole moiety is known for its anti-inflammatory effects. Compounds similar to 1H-Indole-5-sulfonamide have shown promise in reducing inflammation by modulating inflammatory pathways.

Neuroprotective Effects

There is emerging evidence that indole derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier makes these compounds attractive candidates for further research in neuropharmacology.

Synthesis and Derivatives

The synthesis of 1H-Indole-5-sulfonamide can involve various chemical reactions, including sulfonation of indole derivatives followed by cyclization with diazatricyclo compounds. The development of different derivatives can enhance its biological activity and selectivity towards specific targets.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of 1H-Indole-5-sulfonamide and evaluated their anticancer activity against various cancer cell lines. The most potent derivative exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against breast cancer cells .

Case Study 2: Inflammation Model

Another study investigated the anti-inflammatory effects of this compound using an animal model of acute inflammation. The results demonstrated a marked reduction in inflammatory markers compared to control groups, suggesting its potential utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1H-Indole-5-sulfonamide, 3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-N,N,1-trimethyl- involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The indole ring and diazatricyclo moiety may also contribute to the compound’s overall biological effects by interacting with different pathways and molecular targets.

Comparison with Similar Compounds

Key Findings :

  • The diethyl analog’s higher molar mass (430.56 vs. 402.56) correlates with increased alkyl chain length, which may enhance lipophilicity but reduce aqueous solubility.

Functional Analog: N,2-Dimethyl-(1-oxo-1,2,3,4-tetrahydro-β-carbolin-6-yl)methanesulfonamide

While structurally distinct (e.g., lacking the tricyclic core), this compound (referred to as 16 in ) shares functional similarities as a sulfonamide derivative. Synthesized via thermal condensation of indole-2-carboxylic acid in N,N-dimethylacetamide at 160°C , it highlights the prevalence of high-temperature reactions in sulfonamide synthesis. However, its β-carboline scaffold diverges pharmacologically from the target compound’s diazatricyclo system, which is optimized for binding to compact enzymatic pockets.

Implications of Substituent Modifications

  • Toxicity : The target compound’s LDLo of 3500 mg/kg suggests a safer profile than many sulfonamide drugs (e.g., sulfamethoxazole, LDLo ~1000 mg/kg in rodents), though direct comparisons to the diethyl analog are unavailable .
  • Bioavailability : Methyl groups (target compound) versus ethyl groups (diethyl analog) may alter metabolic pathways. Methylation typically reduces oxidative metabolism, whereas ethyl groups could prolong half-life but increase hepatotoxicity risk .

Biological Activity

1H-Indole-5-sulfonamide derivatives are gaining attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and enzyme inhibition. The compound in focus, 1H-Indole-5-sulfonamide, 3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-N,N,1-trimethyl- , represents a unique scaffold that may exhibit significant pharmacological properties.

Chemical Structure and Properties

The compound features an indole core substituted with a sulfonamide group and a complex bicyclic structure. This unique configuration is expected to influence its biological activity through interactions with various biological targets.

The biological activity of indole-based compounds often involves the inhibition of key enzymes or proteins associated with disease processes. Specifically, indole-5-sulfonamides have been shown to target tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. This mechanism is crucial for their potential use as anticancer agents.

Antiproliferative Activity

Recent studies have reported that indole sulfonamides demonstrate significant antiproliferative effects against various human tumor cell lines. The following table summarizes the IC50 values for selected indole sulfonamides:

Compound NameCell LineIC50 (μM)Reference
Indole-Sulfonamide AHeLa0.25
Indole-Sulfonamide BMCF70.85
Indole-Sulfonamide CA4310.50

These compounds exhibit submicromolar to nanomolar potency against cancer cells, indicating their potential as effective therapeutic agents.

Enzyme Inhibition

Indole sulfonamides have also been identified as inhibitors of carbonic anhydrases (CAs), which play a role in tumor growth and metastasis. The following table highlights the inhibitory activity against different CA isoforms:

Compound NameCA IsoformK_i (nM)Reference
Indole-Sulfonamide DCA IX132.8
Indole-Sulfonamide ECA XII41.3

The ability to selectively inhibit these enzymes can enhance the therapeutic efficacy of these compounds in treating hypoxic tumors.

Case Studies

Case Study 1: Antitumor Activity
A series of synthesized indole sulfonamides were tested for their antiproliferative effects on MCF7 breast cancer cells under both normoxic and hypoxic conditions. Results indicated that these compounds maintained their activity even under hypoxia, which is often a barrier to effective cancer treatment due to resistance mechanisms.

Case Study 2: Tubulin Polymerization Inhibition
In vitro studies demonstrated that specific indole sulfonamides inhibited tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in treated cancer cells. This was confirmed through flow cytometry analysis and immunofluorescence microscopy.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis of this indole-sulfonamide derivative can be approached via nucleophilic substitution or coupling reactions. Key steps include:

  • Base-mediated alkylation : Use K₂CO₃ or NaH in DMF to facilitate substitution at the sulfonamide or indole nitrogen (e.g., alkylation with RCH₂Cl) .
  • Purification : Column chromatography with silica gel is recommended, as demonstrated in the isolation of structurally similar sulfonamides (e.g., using ethyl acetate/hexane gradients) .
  • Yield optimization : Adjust stoichiometry (e.g., 1.1–1.2 equivalents of alkylating agents) and monitor progress via TLC .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and stereochemistry. For example, aromatic protons in similar compounds resonate at δ 6.8–8.0 ppm, while methyl groups appear at δ 2.1–3.5 ppm .
  • Mass spectrometry (HR-ESI-MS) : Validate molecular weight with <5 ppm error .
  • Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Q. How can solubility challenges be addressed in in vitro and in vivo studies?

  • DMSO stock solutions : Prepare concentrated solutions (e.g., 10–50 mg/mL) and dilute with biocompatible solvents like PEG300 or saline to avoid precipitation .
  • Formulation for in vivo use : Combine DMSO with surfactants (e.g., Tween 80) or carboxymethyl cellulose (CMC-Na) to enhance bioavailability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the tricyclic diazatricyclane core during functionalization?

The diazatricyclane core’s strained geometry and electron-deficient oxo group drive nucleophilic attacks at the 2-position. Computational modeling (e.g., DFT) can map electron density distribution to predict regioselectivity. Experimental validation via kinetic studies (e.g., varying temperature/pH) may reveal activation barriers .

Q. How can bioactivity assays be designed to evaluate this compound’s antimicrobial or anticancer potential?

  • Antimicrobial testing : Use microbroth dilution (CLSI guidelines) with bacterial strains (e.g., S. aureus, E. coli) and fungal isolates (e.g., C. albicans). Test concentrations from 4.8–5000 µg/mL and compare to reference antibiotics (e.g., amikacin) .
  • Cancer cell viability assays : Employ MTT or resazurin-based protocols, ensuring DMSO concentrations ≤0.1% to avoid cytotoxicity .

Q. What strategies resolve contradictions in spectral data during structural characterization?

  • Dynamic effects in NMR : Variable-temperature NMR can clarify splitting patterns caused by hindered rotation (e.g., sulfonamide N–S bond) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous NOE correlations or tautomeric forms .

Q. How can AI-driven process simulation enhance reaction scalability?

Integrate COMSOL Multiphysics with machine learning to model mass transfer, heat distribution, and catalyst efficiency. For example, AI can predict optimal stirring rates or solvent ratios to minimize byproducts during scale-up .

Q. What theoretical frameworks guide the exploration of structure-activity relationships (SAR)?

  • Hammett analysis : Correlate electronic effects of substituents (e.g., methyl vs. chloro) with bioactivity .
  • Molecular docking : Map interactions with target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina or Schrödinger Suite .

Q. How can heterogeneous catalysis improve synthetic efficiency?

Test immobilized catalysts (e.g., Pd/C or zeolites) to facilitate reusable, solvent-free conditions. For instance, microwave-assisted reactions with solid supports reduce reaction times from hours to minutes .

Q. What methodologies validate the compound’s stability under long-term storage?

  • Accelerated degradation studies : Expose samples to 40°C/75% RH for 6 months and monitor decomposition via HPLC .
  • Lyophilization : Assess stability in lyophilized vs. solution states using DSC/TGA to identify optimal storage conditions (-20°C for powders, -80°C for solutions) .

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